molecular formula C13H15BrN2O B15198859 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Cat. No.: B15198859
M. Wt: 295.17 g/mol
InChI Key: CRDSGOQQAORQGB-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the bromine and methyl groups, along with the tetrahydro-2H-pyran-2-yl moiety, makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylindazole and tetrahydro-2H-pyran.

    Bromination: The 6-methylindazole undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Protection: The tetrahydro-2H-pyran-2-yl group is introduced through a protection reaction, often using a suitable protecting group reagent.

    Coupling: The protected intermediate is then coupled with the brominated indazole under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used in the study of biological pathways and mechanisms, including its effects on cellular processes.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups, along with the tetrahydro-2H-pyran-2-yl moiety, contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1H-indazole: Lacks the methyl and tetrahydro-2H-pyran-2-yl groups, making it less complex.

    6-Methyl-1H-indazole: Lacks the bromine and tetrahydro-2H-pyran-2-yl groups.

    1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine and methyl groups.

Uniqueness

5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H15BrN2O

Molecular Weight

295.17 g/mol

IUPAC Name

5-bromo-6-methyl-1-(oxan-2-yl)indazole

InChI

InChI=1S/C13H15BrN2O/c1-9-6-12-10(7-11(9)14)8-15-16(12)13-4-2-3-5-17-13/h6-8,13H,2-5H2,1H3

InChI Key

CRDSGOQQAORQGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C=NN2C3CCCCO3

Origin of Product

United States

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